

Initial Toxicity and Safety Assessment of 4-Hydroxyisoleucine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyisoleucine

Cat. No.: B2902788

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity and safety assessment of **4-Hydroxyisoleucine** (4-HIL), a non-proteinogenic amino acid primarily found in fenugreek seeds (*Trigonella foenum-graecum*). The information presented herein is compiled from preclinical studies and computational models to support further research and development of this compound for its potential therapeutic applications, including its insulinotropic and antidiabetic properties.

Executive Summary

Preclinical safety evaluations, primarily conducted on a standardized fenugreek seed extract containing **4-Hydroxyisoleucine** and trigonelline (IDM01), indicate a favorable safety profile. These studies, conducted in accordance with OECD guidelines, suggest that 4-HIL has low acute oral toxicity, is not mutagenic or genotoxic, and has a high no-observed-adverse-effect level (NOAEL) in sub-chronic toxicity studies. Computational analyses of pure **4-Hydroxyisoleucine** further support its low toxicity potential.

Quantitative Toxicity Data

The majority of the available quantitative toxicity data comes from studies on IDM01, a standardized fenugreek seed extract. The findings from these studies are summarized below.

Table 1: Acute Oral Toxicity of IDM01 in Rats

Test Substance	Guideline	Species	Sex	Route of Administration	LD50 (Median Lethal Dose)	Observations
IDM01	OECD 423	Sprague-Dawley Rats	Female	Oral	>2000 mg/kg body weight[1][2]	No mortality or treatment-related adverse signs observed. [1][2]

Table 2: Sub-chronic (90-Day) Oral Toxicity of IDM01 in Rats

Test Substance	Guideline	Species	Sex	Route of Administration	NOAEL (No-Observed-Adverse-Effect Level)	Dose Levels Tested
IDM01	OECD 408	Sprague-Dawley Rats	Male & Female	Oral	500 mg/kg body weight/day[1][2]	250, 500, and 1000 mg/kg body weight/day[1][2]

Table 3: Genotoxicity and Mutagenicity of IDM01

Assay	Guideline	Test System	Metabolic Activation	Test Substance Concentration	Result
Bacterial Reverse Mutation Assay (Ames Test)	OECD 471	Salmonella typhimurium strains	With and without S9 activation	Up to 5000 µg/plate [1] [2]	Non-mutagenic [1] [2]
In Vitro Chromosomal Aberration Test	OECD 473	Cultured mammalian cells	With and without S9 activation	Up to 50 mg/culture [1] [2]	Non-genotoxic [1] [2]

Table 4: In Silico Toxicity Predictions for Pure 4-Hydroxyisoleucine

Toxicity Endpoint	Prediction	Confidence/Score
Human Hepatotoxicity	Non-toxic	Score: 0.11
hERG Blockade (Cardiotoxicity)	Non-cardiotoxic	90% confidence
Ames Mutagenicity	Non-mutagenic	-
Carcinogenicity	Non-carcinogenic	-
Respiratory Toxicity	Very slight risk	-

Experimental Protocols

The following sections detail the methodologies employed in the key toxicity studies for the standardized fenugreek seed extract, IDM01, based on the referenced OECD guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 423)

The acute oral toxicity of IDM01 was assessed using the Acute Toxic Class Method.

- Test System: Sprague-Dawley rats (female).
- Dosing: A single limit dose of 2000 mg/kg body weight was administered orally via gavage.
- Vehicle: Distilled water.
- Observation Period: Animals were observed for 14 days post-administration for signs of morbidity and mortality.
- Parameters Monitored: Clinical signs of toxicity, body weight changes, and gross pathological changes at necropsy.

Sub-chronic 90-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 408)

This study was conducted to evaluate the potential adverse effects of repeated oral administration of IDM01.

- Test System: Sprague-Dawley rats (male and female).
- Dose Groups: Four groups of animals received IDM01 in distilled water daily via oral gavage at doses of 0 (control), 250, 500, or 1000 mg/kg body weight/day for 90 days.
- Recovery Groups: Additional groups for the control and high-dose levels were included for a 28-day recovery period to assess the reversibility of any observed effects.
- Parameters Monitored:
 - Clinical Observations: Daily checks for signs of toxicity.
 - Body Weight and Food/Water Consumption: Measured weekly.
 - Hematology and Clinical Biochemistry: Assessed at the end of the treatment period.
 - Organ Weights: Major organs were weighed at necropsy.

- Histopathology: Microscopic examination of major organs and tissues.

Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471)

This assay was performed to assess the mutagenic potential of IDM01.

- Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA.
- Method: Plate incorporation method.
- Metabolic Activation: The assay was conducted with and without an exogenous metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).
- Test Concentrations: A range of concentrations up to 5000 µg/plate were tested.
- Endpoint: A significant, dose-related increase in the number of revertant colonies compared to the negative control was considered a positive result.

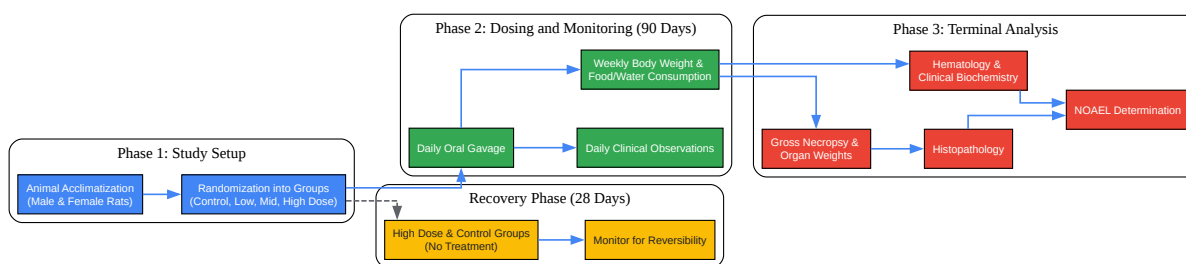
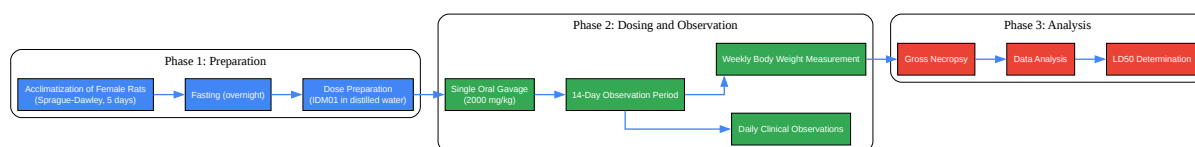
In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)

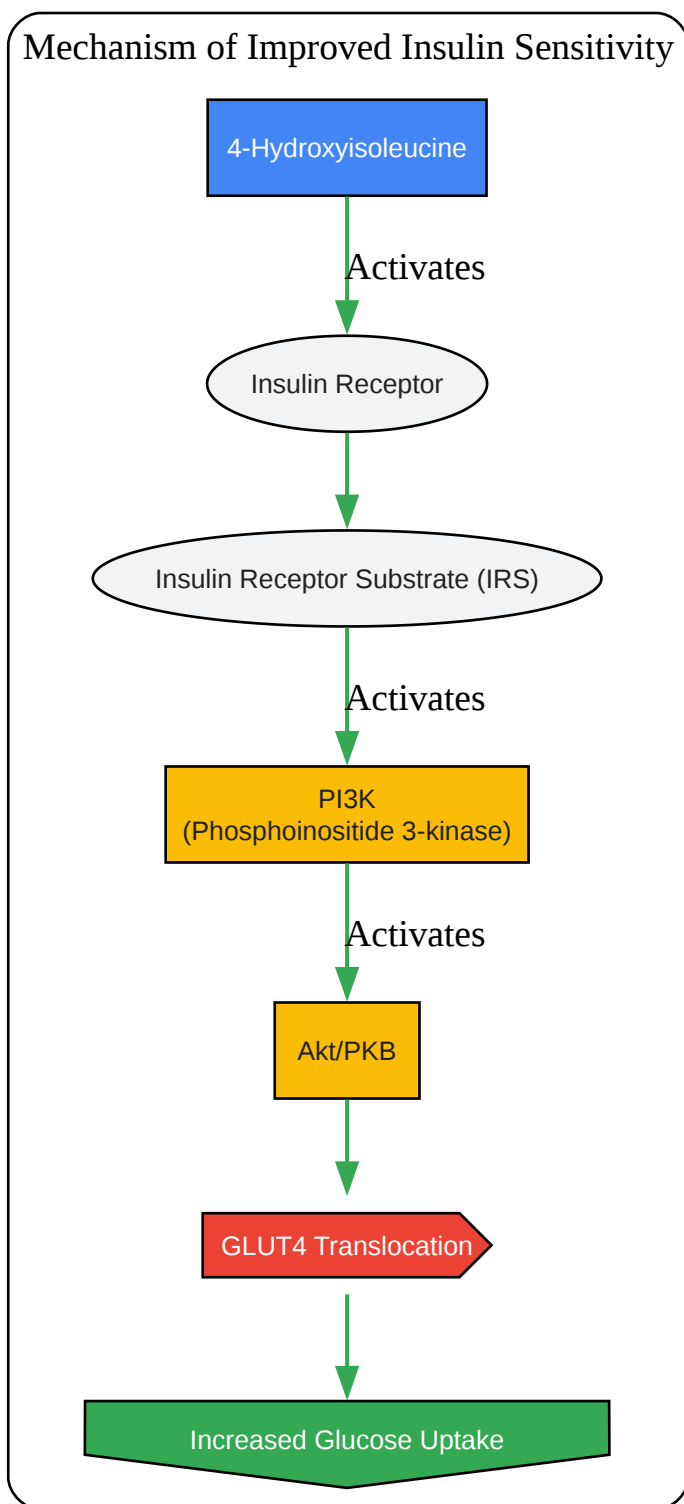
This test was conducted to determine the potential of IDM01 to induce structural chromosomal aberrations in cultured mammalian cells.

- Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes).
- Metabolic Activation: The assay was performed with and without an S9 metabolic activation system.
- Treatment: Cells were exposed to various concentrations of IDM01 for a short duration.
- Endpoint: The frequency of structural chromosomal aberrations in metaphase cells was analyzed microscopically.

Visualizations: Experimental Workflows and Signaling Pathways

Experimental Workflows





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- To cite this document: BenchChem. [Initial Toxicity and Safety Assessment of 4-Hydroxyisoleucine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2902788#initial-toxicity-and-safety-assessment-of-4-hydroxyisoleucine]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com